Eupolauramine
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Overview
Description
Eupolauramine is a natural product found in Anaxagorea dolichocarpa with data available.
Scientific Research Applications
Antitumoral Activity
Eupolauramine, isolated from Anaxagorea dolichocarpa, shows promising antitumoral activity in leukemic cells. Specifically, eupolauramine demonstrated concentration-dependent effects in K562 leukemic cells, with an IC50 of 18.97 µg/mL, indicating its potential as a therapeutic agent in cancer treatment (Lúcio et al., 2011).
Molecular and Crystal Structure
The molecular and crystal structure of eupolauramine was identified as 6-methoxy-5-methyl-(4H)-1,5-diaza-acephenanthrylen-4-one. This discovery, derived from single-crystal X-ray structure analysis, provides crucial information for understanding the chemical properties and potential applications of eupolauramine (Bowden et al., 1976).
Synthesis Methods
Significant advancements have been made in synthesizing eupolauramine, enhancing its accessibility for research and potential therapeutic use. Key methods include benzotriazolyl-mediated connections and free radical cyclization, which provide efficient pathways to produce eupolauramine (Rys et al., 2004); (Hoarau et al., 2001).
Biological and Antifungal Activity
Eupolauramine and related compounds have been investigated for their antifungal activities. Studies show that eupolauramine can inhibit the growth of fungal cells by targeting specific cellular pathways, such as DNA topoisomerases, indicating its potential as an antifungal agent (Khan et al., 2002); (Tripathi et al., 2017).
properties
Product Name |
Eupolauramine |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
8-methoxy-10-methyl-10,15-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C16H12N2O2/c1-18-14-12-11(16(18)19)7-8-17-13(12)9-5-3-4-6-10(9)15(14)20-2/h3-8H,1-2H3 |
InChI Key |
SPQOZEXGRPKDKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C4=NC=CC(=C24)C1=O)OC |
synonyms |
eupolauramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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